molecular formula C14H9BrS B598247 2-(4-Bromophenyl)benzo[b]thiophene CAS No. 19437-86-6

2-(4-Bromophenyl)benzo[b]thiophene

Cat. No. B598247
CAS RN: 19437-86-6
M. Wt: 289.19
InChI Key: IJDKRWVYXSAROY-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)benzo[b]thiophene is an organic compound that belongs to the class of 1-benzothiophenes . These are aromatic heterocyclic compounds containing the Benzo[b]thiophene ring system .


Synthesis Analysis

The synthesis of this compound involves a Pd-catalyzed coupling of 2-iodothiophenol with phenylacetylene . A series of 2-substituted benzo[b]thiophenes were obtained in moderate to good yield (up to 87%) . The application of this method was demonstrated by the synthesis of 2-(4-(tert-butyl)phenyl)benzo[b]thiophene 1,1-dioxide and (4-methoxyphenyl)(2-(4-methoxyphenyl)benzo[b]thiophen-3-yl)methanone .


Molecular Structure Analysis

The molecular formula of this compound is C14H9BrS . The InChI code is 1S/C14H9BrS/c15-12-7-5-10(6-8-12)14-9-11-3-1-2-4-13(11)16-14/h1-9H .


Physical And Chemical Properties Analysis

This compound is a solid at 20°C . It has a melting point range of 213.0 to 217.0°C . .

Scientific Research Applications

  • Synthesis of Benzo[b]thiophenes : A study by Sun et al. (2011) discusses a copper-catalyzed thiolation annulation reaction of 2-bromo alkynylbenzenes with sodium sulfide, leading to the synthesis of 2-substituted benzo[b]thiophenes (Sun, Deng, Tang, & Zhang, 2011).

  • Construction of Thiophene-Fused Polycyclic Structures : Zhang et al. (2020) achieved the construction of an exclusive thiophene-fused polycyclic 2-arylbenzo[4,5]thieno[2,3-d]thiazole skeleton via a CuCl-mediated three-component reaction, using 2-(2-bromophenyl)acetonitrile and aromatic aldehydes (Zhang, Tao, Ge, Li, Ai, Li, Zhang, Sun, Xu, & Du, 2020).

  • One-Pot Synthesis of Thiophenes and Benzo[b]thiophenes : Guilarte et al. (2011) developed an efficient synthesis of thiophenes and benzo[b]thiophenes from bromoenynes and o-alkynylbromobenzene derivatives through a palladium-catalyzed C-S bond formation followed by a heterocyclization reaction (Guilarte, Fernández-Rodríguez, García-García, Hernando, & Sanz, 2011).

  • Synthesis of Tubulin Binding Agents : A study by Flynn et al. (2001) developed a flexible, convergent approach to 2,3-disubstituted benzo[b]thiophenes, which were further elaborated using palladium-mediated coupling and metalation techniques for the synthesis of novel tubulin binding agents (Flynn, Verdier-Pinard, & Hamel, 2001).

  • Antitubulin Agents Synthesis : Tréguier et al. (2014) synthesized a library of functionalized 3-(α-styryl)-benzo[b]thiophenes with molecular diversity, which were evaluated for their antiproliferative properties, demonstrating cytotoxic activity against HCT-116 cell line and inhibition of tubulin polymerization (Tréguier, Lawson, Bernadat, Bignon, Dubois, Brion, Alami, & Hamze, 2014).

  • Synthesis of Arzoxifene : Ji Ya-fei (2011) reported the synthesis of Arzoxifene, starting from 4-bromoacetophenone to produce 6-Methoxy-2-(4-bromophenyl)benzo[b]thiophene (Ji Ya-fei, 2011).

Safety and Hazards

2-(4-Bromophenyl)benzo[b]thiophene is associated with several hazards. It can cause severe skin burns and eye damage. It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-(4-bromophenyl)-1-benzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrS/c15-12-7-5-10(6-8-12)14-9-11-3-1-2-4-13(11)16-14/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJDKRWVYXSAROY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q1: What is the molecular formula and weight of 2-(4-Bromophenyl)benzo[b]thiophene?

A1: The molecular formula of this compound is C14H9BrS, and its molecular weight is 293.18 g/mol. This was determined based on the structure of the compound.

Q2: How was this compound characterized in the study?

A2: The article mentions that the structure of this compound, along with other intermediates, was confirmed by 1H NMR and EI-MS [].

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